molecular formula C8H13BN2O3 B599291 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid CAS No. 1256345-68-2

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

Cat. No. B599291
M. Wt: 196.013
InChI Key: BRMZVBYTGLUGDS-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .


Synthesis Analysis

The synthesis of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .


Molecular Structure Analysis

The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is C14H23BN2O3 . Its molecular weight is 278.16 .


Chemical Reactions Analysis

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Scientific Research Applications

  • Synthesis and Structural Characterization : A study by Durka et al. (2015) involved the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are structurally related to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. These compounds were obtained through sequential lithiation/silylation and lithiation/boronation of respective 1-alkyl-1H-4-bromopyrazoles, and characterized using NMR spectroscopy and X-ray crystallography (Durka et al., 2015).

  • Synthesis of Biologically Active Compounds : Zhang Yu-jua (2013) reported on the synthesis of 1-Alkyl-pyrazole acid as an important intermediate for creating various biologically active compounds. The study focused on the preparation of Pinacol 1-Methyl-1H-pyrazole-5-boronate, showing the relevance of pyrazole-boronic acids in pharmaceutical research (Zhang Yu-jua, 2013).

  • Applications in Glycosylation : A study by Izumi, Kobayashi, and Takemoto (2019) explored the use of various arylboronic acids, including compounds similar to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid, in direct dehydrative coupling for glycosylation processes. This highlights the potential use of such compounds in synthesizing complex organic molecules (Izumi, Kobayashi, & Takemoto, 2019).

  • Polymer Synthesis for Drug Delivery : Abdelaal and Abbas (1996) synthesized and characterized polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol, a compound related to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. These polymers were considered for controlled drug delivery through in vivo biodegradation, indicating the potential of related compounds in biomedical applications (Abdelaal & Abbas, 1996).

properties

IUPAC Name

[1-(oxan-2-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZVBYTGLUGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681550
Record name [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

CAS RN

1256345-68-2
Record name [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MM Mitchell, VW Liyana Gunawardana… - ACS …, 2021 - ACS Publications
Nanojars are a class of supramolecular coordination complexes based on pyrazolate, Cu 2+ , and OH – ions that self-assemble around highly hydrophilic anions and serve as efficient …
Number of citations: 2 pubs.acs.org

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